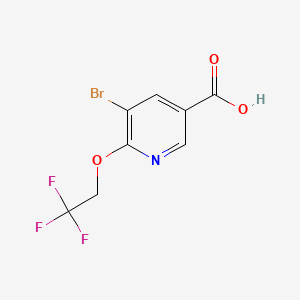
5-broMo-6-(2,2,2-trifluoroethoxy)nicotinic acid
概要
説明
5-broMo-6-(2,2,2-trifluoroethoxy)nicotinic acid is a chemical compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a bromine atom at the 5th position and a trifluoroethoxy group at the 6th position on the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-broMo-6-(2,2,2-trifluoroethoxy)nicotinic acid typically involves the following steps:
Trifluoroethoxylation: The addition of a trifluoroethoxy group at the 6th position.
The reaction conditions for these steps often involve the use of bromine or brominating agents and trifluoroethanol in the presence of a base or catalyst to facilitate the substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and trifluoroethoxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
5-broMo-6-(2,2,2-trifluoroethoxy)nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
科学的研究の応用
5-broMo-6-(2,2,2-trifluoroethoxy)nicotinic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-broMo-6-(2,2,2-trifluoroethoxy)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoroethoxy groups play a crucial role in binding to these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
類似化合物との比較
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
5-broMo-6-(2,2,2-trifluoroethoxy)nicotinic acid is unique due to the presence of both bromine and trifluoroethoxy groups, which impart distinct chemical properties and reactivity compared to other pyridinecarboxylic acids. These functional groups enhance its potential for specific scientific and industrial applications.
特性
CAS番号 |
1211586-75-2 |
|---|---|
分子式 |
C8H5BrF3NO3 |
分子量 |
300.031 |
IUPAC名 |
5-bromo-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H5BrF3NO3/c9-5-1-4(7(14)15)2-13-6(5)16-3-8(10,11)12/h1-2H,3H2,(H,14,15) |
InChIキー |
MKSGQANMTYUZLH-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC(=C1Br)OCC(F)(F)F)C(=O)O |
同義語 |
5-broMo-6-(2,2,2-trifluoroethoxy)nicotinic acid |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













